N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)propanamide
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Overview
Description
N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)propanamide is a complex organic compound that features a sulfonamide group, a tetrahydroquinoline moiety, and a propionamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)propanamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Moiety: This can be achieved through a Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Sulfonamide Group: The tetrahydroquinoline intermediate is then reacted with a sulfonyl chloride in the presence of a base to form the sulfonamide.
Attachment of the Propionamide Group: Finally, the sulfonamide intermediate is reacted with propionyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The carbonyl group in the propionamide can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting sulfonamide-sensitive enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)propanamide exerts its effects depends on its application:
Medicinal Chemistry: It may inhibit enzymes by mimicking the natural substrate or by binding to the active site.
Organic Synthesis: It can act as a nucleophile or electrophile in various reactions, depending on the functional groups present.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds like sulfanilamide and sulfamethoxazole share the sulfonamide group.
Tetrahydroquinolines: Compounds such as tetrahydroquinoline itself and its derivatives.
Propionamides: Compounds like N-phenylpropionamide.
Uniqueness
N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)propanamide is unique due to the combination of these three functional groups in a single molecule, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-[(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)sulfamoyl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S2/c1-3-14-30(26,27)24-13-5-6-16-7-8-18(15-20(16)24)23-31(28,29)19-11-9-17(10-12-19)22-21(25)4-2/h7-12,15,23H,3-6,13-14H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFGNMWCQNSSOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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